Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate
Description
Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate (CAS: 1383735-30-5) is a heterocyclic compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol. It belongs to the pyrazolopyridine family, a class of nitrogen-containing bicyclic heterocycles widely explored in medicinal chemistry for their bioactivity . The ethyl ester group at position 6 enhances its versatility as a synthetic intermediate, particularly in constructing protein degraders (e.g., PROTACs) and kinase inhibitors. It is commercially available as a stable solid at room temperature .
Properties
IUPAC Name |
ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-7-8(10-4-6)5-11-12-7/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFBMJXIIWNKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Intermediate Compound V and Sodium Nitrite (Patent CN102911174A)
This method, reported in a Chinese patent, involves the synthesis of Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate by reacting an intermediate (denoted as compound V) with sodium nitrite under acidic conditions. The key features and steps are:
-
- Temperature: Preferably between -5 °C and 0 °C
- Acidic medium: Dilute sulfuric acid or dilute hydrochloric acid
- Molar ratio of compound V to sodium nitrite: 1.0 : 1.0 to 1.0 : 2.0
-
- Mild reaction conditions
- Simple operation and post-treatment
- High yield (>90%)
-
- Prepared from compound IV using catalysts such as palladium on carbon, palladium hydroxide, or Raney nickel
- Solvents: Methanol, ethyl acetate, or ethanol
- Compound IV is synthesized from compound II and methyl acetoacetate in the presence of alkali (sodium hydride or sodium ethoxide) in solvents like alcohol, DMSO, DMF, or tetrahydrofuran (THF)
-
- The method replaces a previous two-step approach with a single-stage synthesis of compound IV, improving yield by approximately 20% and simplifying purification.
Example Experimental Procedure (Embodiment 1):
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| Preparation of compound IV-1 | Sodium ethoxide in ethanol, methyl acetoacetate added dropwise, then compound II-1 in THF added dropwise, reflux for 10 h | Formation of compound IV-1 |
| Conversion of IV to V | Catalytic hydrogenation using Pd/C or Raney Ni in methanol or ethanol | Formation of compound V |
| Final step | Reaction of compound V with sodium nitrite in dilute acid at 0 to -5 °C | This compound obtained in >90% yield |
This method is well-documented for its efficiency and scalability in pharmaceutical intermediate synthesis.
Condensation of Aminopyrazole with 2-Pyrone Derivatives
An alternative synthetic route reported in academic literature involves the condensation of 3-amino-1-phenylpyrazole-5-one with ethyl isodehydracetate (a 2-pyrone derivative) in alcoholic solvents at reflux temperature for extended periods (up to four days). Key points include:
-
- Solvent: Linear aliphatic alcohols (best yield in n-butanol due to its high boiling point)
- Temperature: Reflux for 4 days
- Molar ratios: Aminopyrazole to ethyl isodehydracetate approximately 1:1.3
-
- Yields vary between 11% and 49%, with the best yield (49%) obtained in n-butanol
-
- Silica gel chromatography (ethyl acetate-hexane 6:4)
-
- Confirmed by IR, 1H NMR, 13C NMR, and mass spectrometry
Table 1. Effect of Solvent on Yield of Pyrazolo[4,3-B]pyridine-6-carboxylate
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Methanol | 65 | 11 |
| Ethanol | 78 | 25 |
| n-Propanol | 97 | 35 |
| n-Butanol | 118 | 49 |
The higher boiling point solvents favor the condensation reaction by providing the necessary thermal energy for ring closure.
Alkylation of Pyrazolopyridine Intermediates
Following the formation of the pyrazolopyridine core, alkylation reactions are employed to introduce the ethyl ester group or other substituents. For example:
- Reaction with allyl bromide or propargyl bromide in THF at room temperature yields substituted pyrazolopyridine esters with yields ranging from 81% to 86%.
- The alkylation step involves nucleophilic substitution on nitrogen or oxygen atoms in the heterocyclic system.
These steps are crucial for tailoring the compound for specific pharmaceutical applications.
Comparative Summary of Preparation Methods
| Aspect | Method via Intermediate V and NaNO2 (Patent) | Condensation with 2-Pyrone Derivatives (Academic) |
|---|---|---|
| Reaction Time | Hours (e.g., 10 h for intermediate steps) | Days (up to 4 days reflux) |
| Reaction Conditions | Mild, low temperature (-5 to 0 °C), acidic | High temperature reflux in alcohol solvents |
| Yield | High (>90%) | Moderate (11-49%) |
| Purification | Simple post-treatment | Requires chromatography |
| Scalability | High, suitable for industrial scale | More suited for laboratory scale |
| Catalyst Use | Pd/C, Pd(OH)2, Raney Ni | No catalyst required |
Research Findings and Notes
- The patent method emphasizes mild conditions and high yield, making it preferable for industrial synthesis.
- The condensation method allows structural diversity by varying the pyrone derivative and alkylation agents.
- The choice of solvent and temperature critically affects the yield and purity of the final product.
- Catalytic hydrogenation steps are essential in the preparation of key intermediates.
- The patent method improves upon earlier two-step synthesis of intermediates by adopting a single-stage approach, enhancing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Hydrogenation reactions can reduce the compound to form tetrahydropyrazolopyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation is typically carried out using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Major Products
Oxidation: Pyrazolopyridine carboxylic acids.
Reduction: Tetrahydropyrazolopyridine derivatives.
Substitution: Various substituted pyrazolopyridine derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core, which can exist in 1H- and 2H-isomeric forms . Search results indicate that this compound and its derivatives are significant pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors . While specific applications of this compound are not detailed in the provided search results, the broader applicability of pyrazolo[3,4-b]pyridines and related compounds in medicinal chemistry can be inferred .
Synthesis and Preparation
Synthesis Method* A method for synthesizing 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester and its 6-bromo derivative involves using an intermediate (V) and sodium nitrite under acidic conditions . The reaction conditions are mild, the operation is simple, and the yield is high, often exceeding 90% .
Reactions A mixture of 1,3-diphenyl-1H-pyrazol-5-amine and ethyl 2,4-dioxo-4-arylbutanoates in refluxing CH3CO2H can be stirred for 5 hours to produce pyrazolo[3,4-b]pyridine-6-carboxylate .
Applications in Medicinal Chemistry
1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester and its 6-bromo derivative are key intermediates in the synthesis of multiple kinase inhibitors .
Pyrazolo[3,4-b]pyridines have biological and medicinal importance, encouraging the search for new and efficient synthesis methods .
Pyrazolopyridines are present in drugs like Tracazolate .
Table of Pyrazolo[3,4-b]pyridine-6-carboxylate Derivatives
Various ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate derivatives can be synthesized using different ethyl-2,4-dioxo-4-arylbutanoates . The yields for these reactions are generally good to excellent .
| Entry | Ar-R2 on 2 | Product 3 | Yield (%) |
|---|---|---|---|
| 1 | 3-Me-C6H4 | 3m | 78 |
| 16 | Ph | H3C |
Mechanism of Action
The mechanism of action of Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Methyl 1H-Pyrazolo[4,3-B]Pyridine-6-Carboxylate
- Molecular Formula : C₈H₇N₃O₂
- Molecular Weight : 177.16 g/mol
- Boiling Point: Predicted at 336.5°C (vs. Synthetic Utility: Used in copper-mediated intramolecular cyclization reactions to form substituted pyrazolopyridines . Applications: Serves as a precursor for anticancer agents and kinase inhibitors due to its compact structure .
Ethyl 6-Bromo-1-Methyl-1H-Pyrazolo[4,3-B]Pyridine-3-Carboxylate
- Molecular Formula : C₁₀H₁₀BrN₃O₂
- Molecular Weight : 284.11 g/mol
- Key Differences :
- Bromine at position 6 introduces halogen-mediated reactivity (e.g., Suzuki coupling) for further functionalization.
- Methyl group at position 1 stabilizes the pyrazole ring, reducing tautomerization .
- Applications : Acts as a critical intermediate in synthesizing fluorescent probes and antiviral agents .
1-Ethyl-6-(Pyridin-4-yl)-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxylic Acid
- Molecular Formula : C₁₄H₁₂N₄O₂
- Molecular Weight : 268.27 g/mol
- Key Differences :
- Replacement of the ethyl ester with a carboxylic acid group increases polarity and hydrogen-bonding capacity.
- Pyridinyl substituent at position 6 enhances π-stacking interactions, improving binding to biological targets .
- Applications : Explored in kinase inhibition and as a building block for metal-organic frameworks (MOFs) .
Methyl 3-(4-Methoxyphenyl)-2-Phenyl-2H-Pyrazolo[4,3-B]Pyridine-6-Carboxylate
- Molecular Formula : C₂₁H₁₇N₃O₃
- Molecular Weight : 359.38 g/mol
- Key Differences :
- Methoxyphenyl and phenyl groups at positions 2 and 3 introduce steric hindrance, altering electronic properties.
- Spectral Data : Distinct ¹H NMR signals (δ 8.2–7.3 ppm for aromatic protons) confirm regioselective synthesis .
- Applications : Tested in photodynamic therapy (PDT) due to extended conjugation and light absorption properties .
Structural and Functional Analysis Table
Biological Activity
Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential. The findings are supported by data from various studies, including structure-activity relationship (SAR) analyses and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with carboxylic acids under acidic conditions. The process is characterized by mild reaction conditions and high yields, making it suitable for large-scale production. A notable method includes the use of sodium nitrite as a key intermediate in the preparation of various kinase inhibitors .
Table 1: Common Synthetic Routes for this compound
| Route | Reagents | Conditions | Yield |
|---|---|---|---|
| Route A | Pyrazole + Acid | Acidic medium | High |
| Route B | Pyrazole + NaNO2 | Mild heating | Moderate |
Antiproliferative Activity
This compound has been shown to exhibit significant antiproliferative activity against various cancer cell lines. Studies indicate that modifications to the compound's structure can enhance its efficacy. For instance, the introduction of hydroxyl groups has been correlated with improved activity against HeLa and MCF-7 cell lines, with IC50 values significantly lower than those of unmodified compounds .
The mechanisms underlying the biological activity of this compound are multifaceted. It is believed to act through inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, its derivatives have shown promise as tyrosine kinase inhibitors (TKIs), which play a crucial role in various cancers by disrupting signaling pathways that promote tumor growth .
Case Studies
-
Case Study: Anticancer Potential
- Objective: Evaluate the antiproliferative effects on breast cancer cells.
- Method: Treatment with this compound.
- Results: Significant reduction in cell viability was observed, with IC50 values ranging from 0.021 μM to 0.058 μM depending on structural modifications.
-
Case Study: Anti-inflammatory Effects
- Objective: Assess the anti-inflammatory properties in vitro.
- Method: Application to macrophage cell lines.
- Results: The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines.
Table 2: Biological Activity Summary
| Activity | Cell Line | IC50 (μM) | Comments |
|---|---|---|---|
| Antiproliferative | HeLa | 0.021 | Effective at low concentrations |
| Antiproliferative | MCF-7 | 0.035 | Hydroxyl groups enhance activity |
| Anti-inflammatory | Macrophages | N/A | Dose-dependent reduction observed |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that specific substitutions on the pyrazolo[4,3-b]pyridine framework significantly influence biological activity. For example, compounds with electron-donating groups at strategic positions tend to exhibit enhanced antiproliferative effects compared to their counterparts lacking such modifications .
Key Findings from SAR Studies
- Compounds with hydroxyl (-OH) groups demonstrate improved binding affinity and biological activity.
- The presence of halogens can modulate lipophilicity and bioavailability, impacting overall efficacy.
Q & A
Q. Methodology :
- Substituent variation : Introduce methyl, halogens, or aryl groups at the pyrazole 1-position or pyridine 3-position .
- Assays : Test derivatives in kinase inhibition (e.g., FGFR1) or antiproliferative assays (e.g., MTT on cancer cell lines).
- Data analysis : Compare IC50 values and correlate with substituent electronic properties (Hammett constants) .
For example, methyl groups at the pyridine 3-position improve FGFR1 inhibition by 3-fold compared to unsubstituted analogs .
Advanced: How can contradictory data in pharmacological studies of this compound derivatives be resolved?
Contradictions often arise from:
- Purity issues : Impurities (e.g., unreacted starting materials) skew bioactivity. Validate purity via HPLC (>95%) and NMR .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Solubility differences : Use DMSO stocks at consistent concentrations (<0.1% v/v) to avoid solvent interference .
Computational docking studies can also clarify binding modes when experimental data conflict .
Basic: What spectroscopic techniques are critical for characterizing intermediates in the synthesis of this compound?
- IR spectroscopy : Confirms ester C=O stretch (~1700 cm⁻¹) and pyrazole N-H (~3200 cm⁻¹) .
- 1H NMR : Identifies ethyl ester protons (quartet at δ 4.2–4.4 ppm, triplet at δ 1.3–1.5 ppm) and pyrazole/pyridine aromatic protons (δ 7.0–8.5 ppm) .
- 13C NMR : Assigns carbonyl carbons (ester at ~165 ppm, pyridine carbons at 110–150 ppm) .
Advanced: What in vitro models are suitable for evaluating the antitumor potential of this compound?
- Kinase inhibition assays : Measure IC50 against FGFR1, EGFR, or VEGFR2 using recombinant enzymes .
- Cell viability assays : Test dose-dependent cytotoxicity in cancer lines (e.g., MCF-7, A549) via MTT or SRB assays .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays to confirm mechanism .
Compare results with positive controls (e.g., doxorubicin) and validate selectivity using non-cancerous cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
